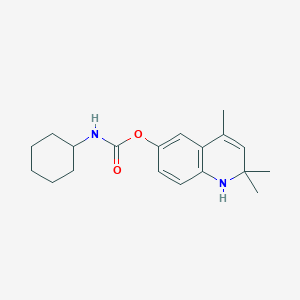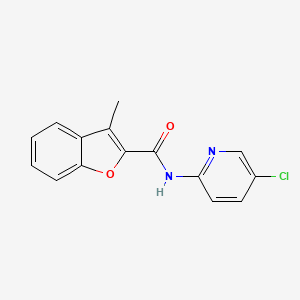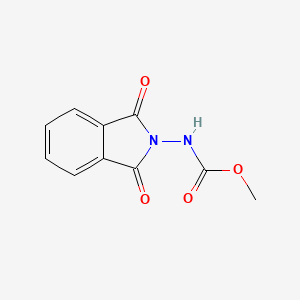
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline derivatives, including those similar to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl cyclohexylcarbamate, are synthesized through various innovative approaches. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been utilized for the synthesis of quinoline-4-one derivatives, showing the versatility of palladium-catalyzed reactions in synthesizing complex quinoline structures (Costa et al., 2004). Additionally, a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives highlights the focus on environmentally friendly synthesis methods (Lei et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a blend of planarity and non-planarity within the molecule, which significantly influences their chemical behavior. For example, the structure of 11-[Bis(trimethylsilyl)amino]-2,4-bis(trimethylsilyl)-7,8,9,10-tetrahydro-6H-cyclohepta[1,2-b]quinoline showcases the quinolinyl ring system's almost planar nature and the cycloheptane ring's chair conformation, illustrating the structural diversity within quinoline compounds (Celik et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, contributing to their rich chemical properties. For example, intramolecular cyclization of o-alkynylaryl isocyanides with organic dichalcogenides leads to 2,4-bischalcogenated quinolines, demonstrating the potential for complex transformations within quinoline chemistry (Mitamura et al., 2011).
Safety and Hazards
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICXPWESAKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-8-(2-methylpyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617376.png)
![4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5617381.png)
![1-phenyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5617388.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)
![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5617403.png)

![8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5617407.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5617413.png)
![(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617417.png)

![1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5617426.png)

![3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)